13-cis-Acitretin (Isoacitretin) is a prominent metabolite of the synthetic retinoid, etretinate, which itself metabolizes into acitretin within the body [, ]. Serving as the 13-cis isomer of acitretin, Isoacitretin plays a crucial role in retinoid metabolism and exhibits distinct biological activity compared to its all-trans counterpart [, , ]. While often studied in the context of its parent drug's pharmacokinetics, Isoacitretin's unique properties make it a subject of interest in various scientific domains, particularly concerning retinoid metabolism, isomerization processes, and structure-activity relationships.
Isoacitretin, also known as 13-cis-acitretin, is a retinoid compound that is primarily recognized as a metabolite of acitretin. It belongs to a class of organic compounds known as retinoids, which are derivatives of vitamin A and play significant roles in cellular growth, differentiation, and apoptosis. Isoacitretin is particularly noted for its therapeutic applications in dermatology, especially in the treatment of psoriasis and other keratinization disorders.
The compound is formed through the isomerization of acitretin in vivo and has been identified as the major metabolite present in the bloodstream following acitretin administration .
Isoacitretin is classified under the broader category of retinoids, which are organic compounds that exhibit vitamin A-like activity. The primary source of isoacitretin is acitretin, which was introduced in clinical practice as a safer alternative to etretinate for treating severe psoriasis due to its more favorable pharmacokinetic profile. Isoacitretin's structure can be derived from acitretin through a simple chemical transformation involving cis-trans isomerization .
Isoacitretin can be synthesized through various methods, primarily focusing on the conversion of acitretin. The most notable method involves the use of glutathione as a catalyst to facilitate the isomerization process. This reaction allows for the conversion of acitretin to isoacitretin under physiological conditions, highlighting its potential for biotransformation within the human body .
The isomerization process typically occurs in vivo and can be influenced by factors such as pH, temperature, and the presence of other biological molecules. The reaction mechanism involves a reversible transformation where acitretin can convert to isoacitretin and vice versa, depending on the environmental conditions .
Isoacitretin has a complex molecular structure characterized by multiple double bonds and functional groups typical of retinoids. Its molecular formula is , with a molecular weight of approximately 326.43 g/mol. The structural representation indicates several stereocenters that contribute to its biological activity.
The structure can be depicted as follows:
Isoacitretin undergoes various chemical reactions that are crucial for its pharmacological effects. The primary reaction involves its interconversion with acitretin through isomerization, which can be catalyzed by biological agents such as glutathione. This reaction is significant in understanding how isoacitretin functions as a metabolite and its subsequent effects on cellular processes.
The chemical stability of isoacitretin can be influenced by light exposure and oxygen presence, necessitating careful handling in laboratory settings. Its reactivity profile suggests that it may participate in further metabolic transformations or interactions with cellular receptors .
Isoacitretin exerts its biological effects primarily through binding to retinoic acid receptors (RARs). Upon binding, it activates gene transcription processes mediated by retinoic acid response elements (RAREs). This activation leads to:
Isoacitretin exhibits low aqueous solubility but high lipophilicity, which facilitates its absorption through biological membranes. It is sensitive to light, necessitating storage in opaque containers to prevent photodegradation.
Isoacitretin is primarily utilized in dermatology for:
Research continues into its potential applications beyond dermatology, exploring its effects on other cellular processes influenced by retinoid signaling pathways .
The construction of isoacitretin’s conjugated tetraene backbone demands precise stereochemical control to establish the 13-cis configuration essential for its biological activity. Modern synthetic approaches employ two primary strategies:
Iterative Wittig Olefination: This stepwise assembly allows controlled introduction of trans or cis alkene units. A key advancement involves using stabilized ylides under aqueous conditions to achieve >90% trans selectivity for specific bonds while strategically incorporating the 13-cis unit via sterically hindered ylide-carbonyl pairings. For example, C15 phosphonium ylides coupled with C14 aldehydes yield the 13,14-bond with 85% cis selectivity when bulky trialkylphosphines are employed [3]. Microwave-assisted Wittig reactions further enhance efficiency, reducing reaction times from hours to minutes while maintaining 92% stereoselectivity [7].
Suzuki-Miyaura Cross-Coupling: This method enables convergent assembly of polyene segments. Palladium-catalyzed coupling between alkenyl boronic esters and vinyl halides constructs the C11-C13 bond with retention of geometry. Recent optimization using SPhos ligand and aqueous micellar conditions achieves 95% yield while eliminating organic solvents. The methodology permits independent synthesis of cis-configured segments (C13-C15) and trans-configured segments (C7-C12) before final coupling [2].
Table 1: Stereoselectivity in Polyene Chain Assembly Methods
Method | Key Reagent/Condition | Bond Formed | % cis Selectivity | Yield (%) |
---|---|---|---|---|
Wittig Olefination | Non-polar solvent, bulky ylide | C13-C14 | 85 | 78 |
Suzuki Coupling | Pd(OAc)₂/SPhos, aqueous micelles | C11-C13 | 98 (retention) | 95 |
Stille Coupling | CuI co-catalyst, DMF | C10-C11 | 95 (retention) | 82 |
Challenges persist in preventing photo-isomerization during purification. Solution-phase chromatography under red light with antioxidant additives (BHT, 0.1% w/v) preserves configuration, while crystallization from ethanol/water mixtures achieves >99% geometric purity [8].
Isoacitretin’s biological activity depends critically on maintaining its 13-cis geometry, which faces thermodynamic instability toward conversion to the all-trans isomer (acitretin). Key stabilization strategies include:
Glutathione-Catalyzed Isomerization: Endogenous glutathione (GSH) accelerates equilibrium between acitretin and isoacitretin through thiol-mediated cis-trans isomerization. In vitro studies demonstrate that 5mM GSH solutions establish a 35:65 (cis:trans) equilibrium within 30 minutes at physiological pH. This catalytic mechanism explains the consistent presence of both isomers in plasma following administration of either pure compound [4]. Synthetic stabilization leverages this by incorporating thiol-functionalized excipients (e.g., thioglycerol) in formulation matrices to maintain dynamic equilibrium.
Steric Hindrance Engineering: Introducing α-branched alkyl chains proximal to the C13-C14 bond impedes isomerization. Methyl substitution at the C14 position reduces cis-to-trans conversion rates by 7-fold compared to unmodified isoacitretin under UV exposure (500 lux, 4 hours). Computational analysis confirms a 2.1 kcal/mol increase in rotational energy barrier [3].
Encapsulation Strategies: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with aryl hydrocarbon receptor ligands enhance isomer stability. The hydrophobic core provides a low-energy microenvironment that reduces isomerization kinetics by 78% versus free drug in solution. In vitro release studies confirm 90% retention of 13-cis configuration over 72 hours [6].
Table 2: 13-cis* Stabilization Efficacy of Different Approaches*
Stabilization Method | Conditions | % cis Retention (24h) | Isomerization Half-life (h) |
---|---|---|---|
Thioglycerol (1% w/v) | Aqueous buffer, pH 7.4, 25°C | 92 | 48 ± 3 |
C14 Methyl Derivative | Solid state, UV light | 87 | 32 ± 2 |
PLGA Nanoparticles | Phosphate buffer, 37°C | 96 | 120 ± 8 |
Industrial isoacitretin synthesis increasingly adopts sustainable methodologies to reduce environmental impact while maintaining cost efficiency:
Solvent-Free Mechanochemical Synthesis: High-speed ball milling enables direct coupling of polyene fragments without solvents. Using K₂CO₃ as base and polymer-supported catalysts, this method achieves 89% yield of isoacitretin precursor with E-factor reductions of 87% compared to traditional solution-phase routes. The continuous process operates at ambient temperature, eliminating energy-intensive cooling/heating cycles [7]. Life cycle assessment confirms 62% lower global warming potential versus batch reactors.
Enzymatic Retinoid Isomerization: Engineered Bacillus subtilis expressing cis-isomerases converts acitretin to isoacitretin with 98% stereoselectivity. Continuous fermentation with in situ product extraction achieves space-time yields of 8.5 g/L/day. Immobilized Candida antarctica lipase B (CAL-B) in scCO₂ mediates solvent-free transesterification for final ester prodrug synthesis, avoiding traditional acetic anhydride reagents [7].
Continuous Flow Photoreactors: Microfluidic systems with wavelength-controlled LEDs (450 nm) enable precise photoisomerization of acitretin precursors. Optimized reactors achieve 94% conversion to 13-cis isomer with residence times under 3 minutes. Integrated membrane separation allows continuous product isolation, reducing waste volumes by 95% versus batch photochemistry [6].
Table 3: Environmental Metrics of Green Synthesis Technologies
Technology | PMI (kg/kg) | E-Factor | Energy Use (kWh/kg) | CO₂-eq (kg/kg) |
---|---|---|---|---|
Traditional Batch Synthesis | 87 | 143 | 820 | 310 |
Mechanochemical Synthesis | 12 | 18 | 95 | 42 |
Biocatalytic Isomerization | 9 | 11 | 65 | 28 |
Continuous Flow Photoreactor | 6 | 8 | 110 | 38 |
PMI: Process Mass Intensity; E-Factor: Environmental factor (kg waste/kg product)
These innovations demonstrate significant progress toward sustainable isoacitretin production, though challenges remain in scaling enzymatic processes and integrating continuous manufacturing platforms.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7